1,3-Digamma linolenin

Overview

Description

1,3-Digamma linolenin, also known as 6,9,12-Octadecatrienoic acid, 2-hydroxy-1,3-propanediyl ester, is a diacylglycerol compound with the molecular formula C39H64O5 and a molecular weight of 612.92. It is a derivative of gamma-linolenic acid, a polyunsaturated fatty acid found in various plant oils.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Digamma linolenin can be synthesized through esterification reactions involving gamma-linolenic acid and glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound involves the extraction of gamma-linolenic acid from natural sources such as evening primrose oil, blackcurrant seed oil, or borage oil. The extracted gamma-linolenic acid is then subjected to esterification with glycerol under controlled conditions to produce this compound. The process may involve additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-Digamma linolenin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of diols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, and other peroxides under mild to moderate conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium methoxide or other nucleophiles in polar solvents.

Major Products Formed

Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.

Reduction: Diols and other reduced forms.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Digamma linolenin has diverse applications in scientific research:

Chemistry: Used as a model compound for studying esterification and oxidation reactions.

Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.

Medicine: Explored for its potential anti-inflammatory and anti-proliferative properties, particularly in cancer research.

Industry: Utilized in the production of specialized lipids and as an ingredient in cosmetic formulations

Mechanism of Action

The mechanism of action of 1,3-Digamma linolenin involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. It can also be metabolized into bioactive lipids, such as prostaglandins and leukotrienes, which play roles in inflammation and cell signaling. The compound’s effects on cellular processes are mediated through interactions with specific enzymes and receptors involved in lipid metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Gamma-linolenic acid: A precursor to 1,3-Digamma linolenin, known for its anti-inflammatory properties.

Dihomo-gamma-linolenic acid: Another derivative of gamma-linolenic acid with similar biological activities.

Arachidonic acid: A polyunsaturated fatty acid involved in the synthesis of eicosanoids, similar to the metabolites of this compound.

Uniqueness

This compound is unique due to its specific ester structure, which allows it to be used in specialized applications where other similar compounds may not be suitable. Its ability to undergo various chemical reactions and its role in lipid metabolism make it a valuable compound for research and industrial applications .

Biological Activity

1,3-Digamma linolenin, also known as 1,3-di-6(Z),9(Z),12(Z)-octadecatrienoin, is a polyunsaturated fatty acid that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anti-inflammatory effects, potential therapeutic applications, and relevant case studies.

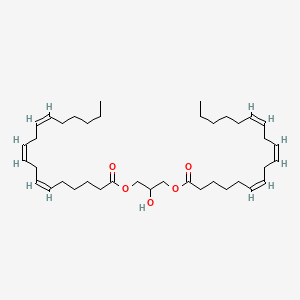

This compound is a glycerol ester of gamma-linolenic acid (GLA) and is characterized by its three double bonds in the fatty acid chain. The compound's chemical structure can be represented as follows:

| Property | Details |

|---|---|

| Alternative Name | 1,3-Di-6(Z),9(Z),12(Z)-Octadecatrienoin |

| CAS Number | 123072-31-1 |

| Purity | >99% |

| Storage Conditions | -20°C for long-term storage |

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can modulate inflammatory responses by influencing the production of eicosanoids and cytokines. For instance, studies have shown that GLA, from which this compound is derived, can reduce the expression of inflammatory markers such as interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS) in macrophages exposed to lipopolysaccharides (LPS) .

Table 1: Effects of GLA on Inflammatory Markers

| Study Reference | Treatment | Concentration | Key Findings |

|---|---|---|---|

| Gadek et al. (1999) | GLA + n-3 LC-PUFAs | Varies | Reduced morbidity and mortality in critically ill patients |

| Ziboh et al. (2004) | GLA | 2g/day | Decreased neutrophil leukotriene production by >20% (p<0.05) |

Therapeutic Applications

The anti-inflammatory properties of this compound suggest its potential therapeutic applications in various conditions such as asthma, atopic dermatitis, and other inflammatory diseases. For example:

- Asthma Management : Clinical trials have indicated that dietary supplementation with GLA can lead to improved lung function and reduced airway inflammation in asthma patients .

- Dermatological Use : Topical applications of gamma-linolenic acid have been explored for their efficacy in treating atopic dermatitis and promoting skin health .

Case Study 1: Hair Growth Enhancement

A study investigated the effects of gamma-linolenic acid on hair growth in male subjects with androgenic alopecia. The results indicated that topical application of formulations containing GLA significantly improved hair growth compared to control groups. The mechanism was hypothesized to involve enhanced blood flow and inhibition of dihydrotestosterone (DHT) synthesis .

Case Study 2: Inflammatory Response Modulation

In a murine model using RAW264.7 macrophages, administration of DGLA derived from microalgae demonstrated a reduction in LPS-induced inflammatory gene expression. Specifically, treatment with DGLA at concentrations of 100 µM effectively attenuated the expression of iNOS and IL-6 .

Properties

IUPAC Name |

[2-hydroxy-3-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,37,40H,3-10,15-16,21-22,27-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSJCSQKHQTZID-HUYIQXHZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCC=CCC=CCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC(O)COC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:3n6/0:0/18:3n6) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.